molecular formula C36H48N4O7 B7880886 Z-Lll-amc

Z-Lll-amc

Cat. No.: B7880886
M. Wt: 648.8 g/mol
InChI Key: MBZJQSNQQJWUBH-DTXPUJKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Lll-amc is a useful research compound. Its molecular formula is C36H48N4O7 and its molecular weight is 648.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neurite Formation Regulation : Z-Leu-Leu-Leu-MCA is implicated in the regulation of neurite formation. One study identified a proteasome in bovine brain that degrades Z-Leu-Leu-Leu-MCA, suggesting a novel catalytic activity. This activity was inhibited by a tripeptide aldehyde protease inhibitor, indicating a potential mechanism for neurite outgrowth regulation in PC12 cells (Tsubuki et al., 1993).

  • Inhibition of DNA Polymerases : Z-Leu-Leu-Leu-MCA derivatives have been found to inhibit DNA polymerases from rat liver and Escherichia coli. The mode of inhibition was identified as non-competitive with respect to dNTPs (Taguchi et al., 1992).

  • Identification of Proteasome Inhibitors : Z-Leu-Leu-Leu-MCA has been used to identify and characterize inhibitors of proteasome activity. For example, heat-shock protein 90 (HSP90) was identified as an inhibitor specific to Z-Leu-Leu-Leu-MCA degrading activity in proteasome (Tsubuki et al., 1994).

  • Apoptosis Induction : Z-Leu-Leu-Leu-MCA has been implicated in apoptosis induction. A study found that this compound, a cell-permeant inhibitor of proteasome, can induce apoptosis in certain cell lines. This suggests a role for proteasome inhibition in p53-dependent apoptosis (Shinohara et al., 1996).

  • Calpain Inhibition : Z-Leu-Leu-Leu-MCA derivatives have been used in the study of calpain inhibitors. For instance, calpeptin, a modified Z-Leu derivative, was found to be effective in preventing Ca2+-ionophore-induced degradation in intact platelets, highlighting its potential as a cell-penetrative calpain inhibitor (Tsujinaka et al., 1988).

Properties

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48N4O7/c1-21(2)15-28(33(42)37-26-13-14-27-24(7)18-32(41)47-31(27)19-26)38-34(43)29(16-22(3)4)39-35(44)30(17-23(5)6)40-36(45)46-20-25-11-9-8-10-12-25/h8-14,18-19,21-23,28-30H,15-17,20H2,1-7H3,(H,37,42)(H,38,43)(H,39,44)(H,40,45)/t28-,29-,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZJQSNQQJWUBH-DTXPUJKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.